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Introduction

The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is
highly susceptible to infection with Human Immunodeficiency Virus type 1 (HIV-1). This
characteristic makes MT-4 cells a valuable in vitro model for studying HIV-1 replication,
screening antiviral compounds, and investigating viral pathogenesis. Their rapid and robust
replication of the virus allows for the convenient monitoring of infection kinetics through various
assays, most commonly by measuring the production of the viral core protein p24. This
document provides a detailed protocol for the infection of MT-4 cells with HIV-1, including cell
culture, virus propagation, infection procedures, and methods for quantifying viral replication.

Data Presentation

The following table summarizes key quantitative parameters for the successful infection of MT-
4 cells with HIV-1. These values are derived from established protocols and scientific literature
and may require optimization for specific experimental conditions.
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Parameter Value Unit Notes
Cell Culture
) ] For routine cell culture
Seeding Density 2x10"5 -4 x10"5 cells/mL )
maintenance.
When cell density
Passaging Every 2-3 days - reaches 1 x 1076
cells/mL.
Infection
Cell Density for Optimal density for
) 1x10M6 cells/mL o )
Infection efficient infection.
A range commonly
o ) used for kinetic
Multiplicity of Infection _ _
01-1 - studies. Higher MOls
(MQI)
can be used for
specific applications.
As an alternative to
MOI, the amount of
] virus can be
Virus Inoculum (p24) 5-125 ng/1076 cells )
standardized by p24
antigen concentration.
[1]
Incubation Time Initial period for virus
] 2-4 hours ]
(Infection) adsorption to the cells.
Post-Infection
Monitoring
Typical timeframe for
) ) ) peak viral replication
Peak p24 Production 2-4 days post-infection

with wild-type HIV-1.
[2]

Supernatant Harvest

Every 1-2 days

For time-course

analysis of p24
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production.

Experimental Protocols
Materials and Reagents

e MT-4 cells
e HIV-1 stock (e.g., NL4-3 strain)

o Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum
(FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.

e Phosphate Buffered Saline (PBS), pH 7.4

e Trypan Blue solution (0.4%)

o 96-well, 24-well, or 6-well cell culture plates
» Sterile centrifuge tubes (15 mL and 50 mL)
e HIV-1 p24 Antigen ELISA kit

» Biosafety cabinet (Class II)

e CO2 incubator (37°C, 5% CO2)

e Centrifuge

Microplate reader

MT-4 Cell Culture and Maintenance

o Culture MT-4 cells in complete RPMI-1640 medium in a T-75 flask.
e Incubate at 37°C in a humidified atmosphere with 5% CO2.

» Monitor cell density and viability daily using a hemocytometer and Trypan Blue exclusion.
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Maintain the cell culture by passaging every 2-3 days. To passage, determine the cell density
and dilute the cell suspension with fresh complete RPMI-1640 medium to a final density of 2
X 1075 to 4 x 1075 cells/mL.

HIV-1 Virus Stock Preparation and Titration

Propagate HIV-1 stocks by infecting a permissive T-cell line (e.g., MT-4 or Jurkat) with a
known amount of virus.

Harvest the culture supernatant when p24 antigen levels are high (typically 3-5 days post-
infection).

Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
Aliquot the virus-containing supernatant and store at -80°C.

Determine the virus titer of the stock. This can be expressed as Tissue Culture Infectious
Dose 50 (TCID50)/mL or as p24 antigen concentration (ng/mL) using a commercial HIV-1
p24 Antigen ELISA Kit.

Infection of MT-4 Cells with HIV-1

On the day of infection, harvest exponentially growing MT-4 cells by centrifugation at 200 x g
for 5 minutes.

Resuspend the cell pellet in fresh complete RPMI-1640 medium and determine the cell
density and viability.

Prepare a cell suspension at a density of 1 x 10”6 cells/mL in complete RPMI-1640 medium.

Seed the cells into the desired culture plate (e.g., for a 24-well plate, add 500 L of the cell
suspension per well, which corresponds to 5 x 10”5 cells).

Dilute the HIV-1 virus stock in complete RPMI-1640 medium to achieve the desired
Multiplicity of Infection (MOI) or p24 concentration.

Add the diluted virus to the cell suspension. The final volume in each well should be kept
consistent. For example, add 50 pL of the diluted virus to each well of a 24-well plate.
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Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for virus adsorption.

After the incubation period, wash the cells to remove the unbound virus. Centrifuge the plate
at 200 x g for 5 minutes, carefully aspirate the supernatant, and resuspend the cells in fresh
complete RPMI-1640 medium. Repeat this washing step twice.

After the final wash, resuspend the cells in fresh complete RPMI-1640 medium at a density
of 5 x 10”5 cells/mL and culture in the incubator.

At desired time points (e.g., 1, 2, 3, 4, and 5 days post-infection), collect an aliquot of the
culture supernatant for p24 antigen analysis. Centrifuge the collected samples to pellet any
cells and store the cell-free supernatant at -80°C until analysis.

Quantification of HIV-1 Replication by p24 Antigen
ELISA

Thaw the collected supernatant samples.
Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.

Briefly, this involves adding the supernatant samples and p24 standards to a microplate pre-
coated with anti-p24 antibodies, followed by incubation with a biotinylated anti-p24 antibody
and then a streptavidin-HRP conjugate.

After adding the substrate, the color development is stopped, and the absorbance is read at
450 nm using a microplate reader.

Calculate the concentration of p24 in the samples by comparing their absorbance values to
the standard curve.

Mandatory Visualizations
Experimental Workflow
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Caption: Experimental workflow for the infection of MT-4 cells with HIV-1.
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Caption: Simplified overview of the HIV-1 life cycle in a host T-cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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